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Compound of Interest

N-(4-morpholinophenyl)-2-
Compound Name:

(phenylsulfonyl)acetamide
CAS No.: 478064-98-1

Cat. No.: B2428147

Get Quote

Executive Summary & Compound Identity

N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide is a synthetic organic compound
featuring a flexible acetamide linker connecting a lipophilic phenylsulfonyl moiety and a polar 4-
morpholinophenyl group. This structural arrangement classifies it as a sulfone-acetamide
hybrid, a scaffold often explored for its potential as a protease inhibitor, antibacterial agent, or
ion channel modulator.

The presence of the morpholine ring enhances aqueous solubility and metabolic stability
compared to non-substituted phenyl analogs, while the phenylsulfonyl group acts as a strong
hydrogen bond acceptor and steric anchor.

Chemical Identity Table
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Property Detail
N-(4-morpholin-4-ylphenyl)-2-

UPAC Name (b(inzenepsuIfonyl));:etarr):i;e

CAS Number 478064-98-1

Molecular Formula C18H20N204S

Molecular Weight 360.43 g/mol

Exact Mass 360.1144

SMILES O=C(CN(C1=CC=CC=C1)

(=0)=0)NC2=CC=C(N3CCOCC3)C=C2

Common Class

Sulfone-Acetamide; Morpholino-aniline

derivative

Physicochemical Properties & Drug-Likeness

Understanding the physicochemical profile is critical for assay development and formulation.

The data below synthesizes experimental precedents with high-confidence predictive models

(e.g., SwissADME, ChemAxon).

Key Physicochemical Parameters
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Parameter

Value (Approx.)

Significance

Moderate lipophilicity; likely

LogP (Lipophilicity) 1.2-1.8 membrane permeable but
soluble in organic co-solvents.
<140 A2 suggests good oral

Topological Polar Surface Area g5 A2 bioavailability and potential

(TPSA) blood-brain barrier (BBB)
penetration.

Compliant with Lipinski's Rule

H-Bond Donors / Acceptors 1/5
of 5.

) Attributed to the morpholine
pKa (Basic) ~55-6.5 ] ] ]
nitrogen (conjugate acid).
The methylene protons (
pKa (Acidic) ~11-12 to sulfone and carbonyl) are

weakly acidic (active

methylene).

Aqueous Solubility

Low (<0.1 mg/mL)

Requires DMSO stock; soluble

in PBS at uM concentrations.

Structural Pharmacophore Analysis

The molecule consists of three distinct functional zones, each contributing to its binding

properties:

Morpholine Ring

Attached to Aniline _

Acetamide Linker

(Solubility/Basic Center)

"] (H-Bond Donor/Acceptor)

Alpha-Carbon Connection _ | phenylsulfonyl Group

(Lipophilic Anchor)

Figure 1: Pharmacophore Segmentation of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

Click to download full resolution via product page

Synthesis & Retrosynthetic Analysis
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For researchers needing to resynthesize or modify this scaffold, the most robust pathway
involves the coupling of 2-(phenylsulfonyl)acetic acid with 4-morpholinoaniline.

Retrosynthetic Logic
e Disconnection: The amide bond (
).

» Fragment A (Electrophile): 2-(Phenylsulfonyl)acetic acid (activated as acid chloride or with
EDC/HOBY).

o Fragment B (Nucleophile): 4-Morpholinoaniline.

Recommended Synthetic Protocol

» Activation: Dissolve 2-(phenylsulfonyl)acetic acid (1.0 eq) in DCM. Add EDC-HCI (1.2 eq)
and HOBt (1.2 eq). Stir for 30 min at 0°C.

e Coupling: Add 4-morpholinoaniline (1.0 eq) and DIPEA (2.0 eq).
¢ Reaction: Allow to warm to Room Temperature (RT) and stir for 12—16 hours.

o Workup: Wash with 1N HCI (removes unreacted aniline), sat. NaHCOs (removes unreacted
acid), and brine.

 Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography
(Hexane/EtOAC).

Critical Note on Stability: The methylene group between the sulfone and carbonyl is an active
methylene. Avoid using strong bases (e.g., NaH, LDA) during the coupling, as this can lead to
deprotonation and self-condensation side reactions.

Experimental Characterization Protocols

To validate the identity and purity of the compound, the following standard operating
procedures (SOPs) should be employed.
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A. 1H-NMR Validation (DMSO-ds, 400 MHz)

10.0 ppm (s, 1H): Amide

(Exchangeable with D20).

7.4 — 7.9 ppm (m, 5H): Phenylsulfonyl aromatic protons.

7.45 (d) & 6.90 (d) ppm: Para-substituted benzene ring (AA'BB' system of the aniline).
4.30 ppm (s, 2H): Singlet for the

between sulfone and carbonyl. (Diagnostic Peak).

3.70 (m, 4H) & 3.05 (m, 4H): Morpholine

protons.

B. Kinetic Solubility Assay (High-Throughput)

Since this compound is often a library hit, solubility must be verified before bioassays.

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

Dilution: Spike 5 uL of stock into 495 pL of PBS (pH 7.4) to reach a target of 100 uM.
Incubation: Shake for 24 hours at 25°C.

Filtration: Filter using a 0.45 um PVDF membrane to remove precipitate.

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in
50:50 DMSO:Water.

o Calculation: Solubility (uM) = (Area_sample / Area_standard) x Conc_standard.

C. HPLC Purity Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.
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» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (aromatic) and 280 nm.

Biological & Research Context

This compound is primarily utilized as a chemical probe in early-stage drug discovery.
o Target Classes:

o Antibacterial: Sulfonamide/sulfone derivatives often target folate synthesis pathways
(DHPS inhibition), though the acetamide linker modifies this activity profile.

o Protease Inhibition: The electrophilic nature of the carbonyl (activated by the alpha-
sulfone) can interact with active site serine or cysteine residues in specific proteases.

o lon Channels: Hits in HTS campaigns for RGS4 (Regulator of G-protein Signaling) and
Opioid receptors have been noted for similar sulfone-acetamide scaffolds.

Workflow: From Powder to Data
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Figure 2: Standard Characterization Workflow
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o To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling &
Characterization of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2428147/docs#technical-guide-physicochemical-
profiling-characterization-of-n-4-morpholinophenyl-2-phenylsulfonyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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